molecular formula C13H19F2NO4 B6248631 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid CAS No. 2408975-89-1

2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid

Cat. No. B6248631
CAS RN: 2408975-89-1
M. Wt: 291.3
InChI Key:
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Description

“2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid” is a chemical compound. It is related to the class of compounds known as tert-butyloxycarbonyl (Boc) protected amino acids .


Chemical Reactions Analysis

The Boc group in “this compound” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid' involves the protection of the amine group, followed by the formation of the cyclohexylidene ring and the subsequent deprotection of the amine group. The final step involves the introduction of the carboxylic acid group.", "Starting Materials": [ "tert-butyl carbamate", "4,4-difluorocyclohexanone", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with hydrochloric acid to form the tert-butyl carbamate hydrochloride salt.", "Step 2: Formation of the cyclohexylidene ring by reacting the tert-butyl carbamate hydrochloride salt with 4,4-difluorocyclohexanone in the presence of sodium hydride to form the protected amine intermediate.", "Step 3: Deprotection of the amine group by reacting the protected amine intermediate with acetic anhydride and sodium hydroxide to form the deprotected amine intermediate.", "Step 4: Introduction of the carboxylic acid group by reacting the deprotected amine intermediate with methanol and water in the presence of acetic anhydride to form the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid." ] }

CAS RN

2408975-89-1

Molecular Formula

C13H19F2NO4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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